5-[(2,6-Dichlorophenyl)sulfanyl]-6-methyl-3-(4-methylphenyl)-1,2,4-triazine
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Overview
Description
5-[(2,6-Dichlorophenyl)sulfanyl]-6-methyl-3-(4-methylphenyl)-1,2,4-triazine is a synthetic organic compound belonging to the class of triazines Triazines are heterocyclic compounds containing a six-membered ring with three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2,6-Dichlorophenyl)sulfanyl]-6-methyl-3-(4-methylphenyl)-1,2,4-triazine typically involves the following steps:
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Formation of the Triazine Ring: : The triazine ring can be synthesized through the cyclization of appropriate precursors. One common method involves the reaction of hydrazine derivatives with nitriles under acidic or basic conditions to form the triazine core.
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Introduction of the Dichlorophenyl Group: : The dichlorophenyl group can be introduced via a nucleophilic substitution reaction. For instance, 2,6-dichlorobenzene thiol can react with a suitable triazine intermediate under basic conditions to form the desired sulfanyl derivative.
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Addition of the Methylphenyl Group: : The methylphenyl group can be introduced through a Friedel-Crafts alkylation reaction. This involves the reaction of the triazine intermediate with a methylphenyl halide in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazine ring or the dichlorophenyl group, potentially leading to the formation of amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Reagents like halogens, alkyl halides, and various nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, reduced triazine derivatives.
Substitution: Various substituted triazine derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, 5-[(2,6-Dichlorophenyl)sulfanyl]-6-methyl-3-(4-methylphenyl)-1,2,4-triazine is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medical research, this compound is investigated for its potential pharmacological properties. Triazine derivatives are known for their antimicrobial, antifungal, and anticancer activities. This compound may serve as a lead compound for the development of new therapeutic agents targeting specific biological pathways.
Industry
In the industrial sector, this compound can be used in the development of agrochemicals, dyes, and polymers. Its stability and reactivity make it a valuable component in various industrial processes.
Mechanism of Action
The mechanism of action of 5-[(2,6-Dichlorophenyl)sulfanyl]-6-methyl-3-(4-methylphenyl)-1,2,4-triazine depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting or modulating their activity. The dichlorophenyl and methylphenyl groups can enhance its binding affinity and specificity towards certain molecular targets, leading to desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- 5-[(2,4-Dichlorophenyl)sulfanyl]-6-methyl-3-(4-methylphenyl)-1,2,4-triazine
- 5-[(2,6-Dichlorophenyl)sulfanyl]-6-methyl-3-(4-methoxyphenyl)-1,2,4-triazine
- 5-[(2,6-Dichlorophenyl)sulfanyl]-6-methyl-3-(4-chlorophenyl)-1,2,4-triazine
Uniqueness
Compared to similar compounds, 5-[(2,6-Dichlorophenyl)sulfanyl]-6-methyl-3-(4-methylphenyl)-1,2,4-triazine stands out due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both dichlorophenyl and methylphenyl groups provides a unique combination of electronic and steric effects, potentially leading to distinct properties and applications.
Properties
IUPAC Name |
5-(2,6-dichlorophenyl)sulfanyl-6-methyl-3-(4-methylphenyl)-1,2,4-triazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Cl2N3S/c1-10-6-8-12(9-7-10)16-20-17(11(2)21-22-16)23-15-13(18)4-3-5-14(15)19/h3-9H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEIRGDDIVCIMHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=C(N=N2)C)SC3=C(C=CC=C3Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl2N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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